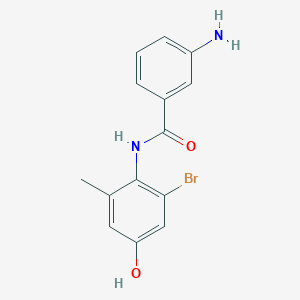
3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide is a chemical compound with the molecular formula C₁₄H₁₃BrN₂O₂ and a molecular weight of 321.169 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, a hydroxyl group, and a methyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide typically involves the acylation of 3-amino-4-methylphenyl with benzoic anhydride in the presence of a suitable catalyst . The reaction conditions include maintaining a controlled temperature and using solvents like dimethylformamide (DMF) to facilitate the reaction. Industrial production methods may involve continuous flow microreactor systems to optimize yield and reaction efficiency .
Analyse Chemischer Reaktionen
3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites on proteins, thereby modulating their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide include:
N-(4-methylphenyl)benzamide: Lacks the bromine and hydroxyl groups, resulting in different chemical reactivity and biological activity.
N-(4-fluorophenyl)-3-bromo-benzamide: Contains a fluorine atom instead of a hydroxyl group, which affects its electronic properties and interactions with biological targets.
2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide: Features a chlorine atom and an additional hydroxyl group, leading to distinct chemical and biological behaviors.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
917924-06-2 |
|---|---|
Molekularformel |
C14H13BrN2O2 |
Molekulargewicht |
321.17 g/mol |
IUPAC-Name |
3-amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13BrN2O2/c1-8-5-11(18)7-12(15)13(8)17-14(19)9-3-2-4-10(16)6-9/h2-7,18H,16H2,1H3,(H,17,19) |
InChI-Schlüssel |
SCSIPIKAEKCKKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=CC=C2)N)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate](/img/structure/B14183909.png)
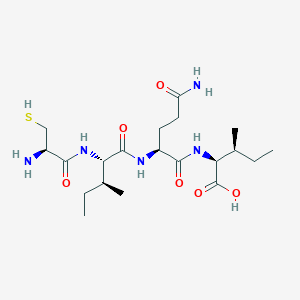
![[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid](/img/structure/B14183932.png)
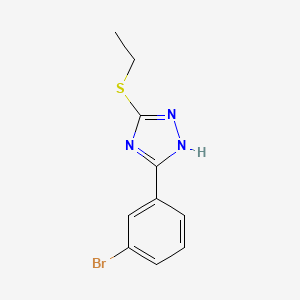
![N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine](/img/structure/B14183936.png)
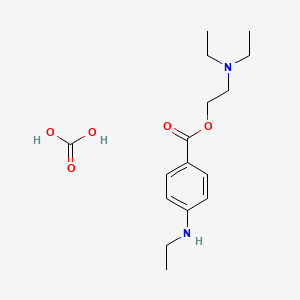
![4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate](/img/structure/B14183944.png)
![2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14183953.png)
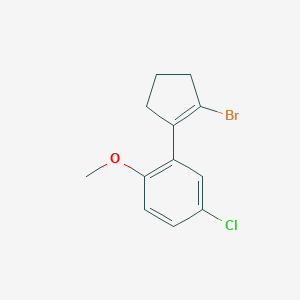
![4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde](/img/structure/B14183965.png)

![N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14183984.png)
![Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate](/img/structure/B14183992.png)
![Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-](/img/structure/B14183996.png)
